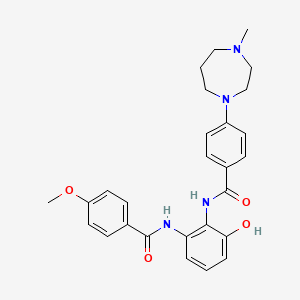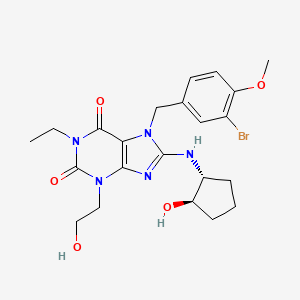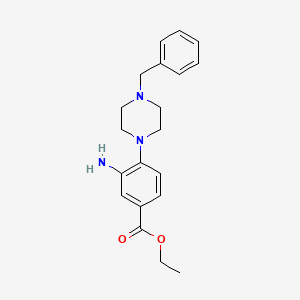
Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate
Overview
Description
DCLX069 is a selective inhibitor of protein arginine methyltransferase 1 (PRMT1) with an IC50 value of 17.9 µM . This compound is known for its ability to occupy the S-adenosylmethionine (SAM) binding pocket, thereby exerting its inhibitory effect . DCLX069 has shown efficacy in blocking cell proliferation in various cancer cell lines, including breast cancer, liver cancer, and acute myeloid leukemia .
Mechanism of Action
Target of Action
Similar compounds have shown significant antibacterial and antifungal activity . The compound may interact with proteins such as oxidoreductase (PDB ID 1XDQ) .
Mode of Action
It’s suggested that the compound may interact with its targets, leading to changes that inhibit the growth of bacteria and fungi .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in bacteria and fungi, leading to their inhibition .
Result of Action
Based on its potential antimicrobial activity, it may lead to the inhibition of bacterial and fungal growth .
Biochemical Analysis
Biochemical Properties
Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound binds to specific receptors on the cell surface, influencing cellular responses and functions .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been observed to inhibit cell proliferation in breast cancer, liver cancer, and acute myeloid leukemia cell lines . This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it can downregulate the expression of genes involved in cell cycle progression, leading to cell cycle arrest and reduced cell proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It occupies specific binding pockets on target proteins, such as the SAM binding pocket, to exert its inhibitory effects . This binding can lead to enzyme inhibition or activation, depending on the target protein. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and other cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and damage to specific organs . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and activity in target tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DCLX069 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the use of specific reagents and catalysts to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of DCLX069 follows stringent protocols to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization or chromatography to isolate the final product. The compound is then subjected to quality control tests to confirm its identity and purity before being released for research use .
Chemical Reactions Analysis
Types of Reactions: DCLX069 primarily undergoes interactions with protein arginine methyltransferase 1, leading to inhibition of its enzymatic activity. The compound does not typically undergo oxidation, reduction, or substitution reactions under standard conditions used in biological assays.
Common Reagents and Conditions: The primary reagent involved in the activity of DCLX069 is protein arginine methyltransferase 1. The compound is used in various concentrations, typically ranging from 12.5 to 100 µM, to achieve the desired inhibitory effect .
Major Products Formed: The major product formed from the interaction of DCLX069 with protein arginine methyltransferase 1 is the inhibited enzyme complex. This interaction effectively blocks the methylation of arginine residues in target proteins, leading to downstream effects on cellular processes .
Scientific Research Applications
DCLX069 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: DCLX069 is used as a tool compound to study the role of protein arginine methyltransferase 1 in various biochemical pathways.
Biology: The compound is employed in cell-based assays to investigate the effects of protein arginine methyltransferase 1 inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: DCLX069 has potential therapeutic applications in the treatment of cancers, such as breast cancer, liver cancer, and acute myeloid leukemia.
Industry: The compound is utilized in the development of novel inhibitors targeting protein arginine methyltransferase 1.
Comparison with Similar Compounds
These compounds share similar mechanisms of action but differ in their selectivity and potency profiles, making them useful for comparative studies in protein arginine methyltransferase research.
Properties
IUPAC Name |
ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-2-25-20(24)17-8-9-19(18(21)14-17)23-12-10-22(11-13-23)15-16-6-4-3-5-7-16/h3-9,14H,2,10-13,15,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITRCMIWRZBDID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[[4-(2-benzoylanilino)-5-nitropyrimidin-2-yl]amino]phenyl]acetamide](/img/structure/B1669811.png)
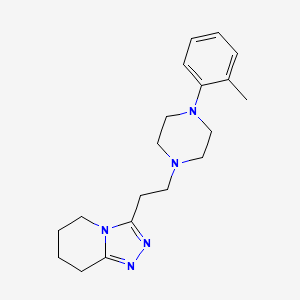

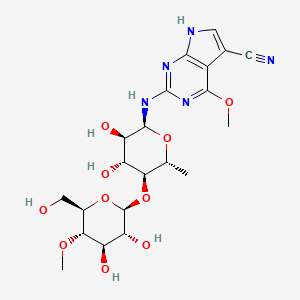
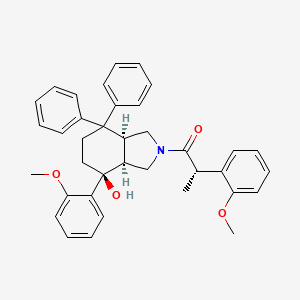
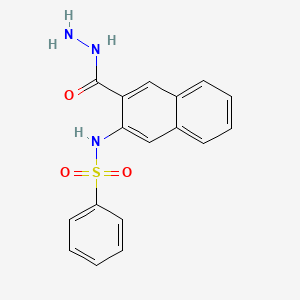
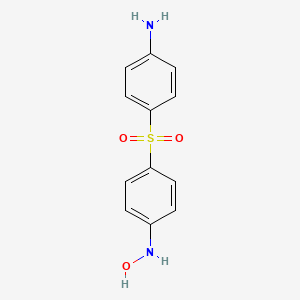

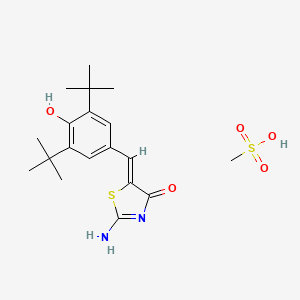
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-2-ethoxy-3,5-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1669828.png)
